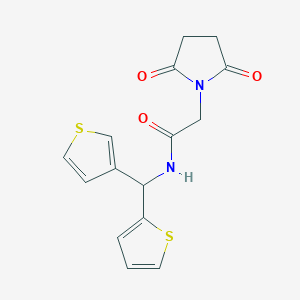

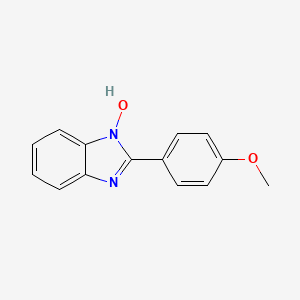

N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Hydrazino-2-oxoethyl)benzamide” is an organic compound with the CAS Number: 2443-68-7 . It is used in the chemical field as an amine removal reagent in organic synthesis, and can also be used to generate biologically active compounds .

Synthesis Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” can be prepared by reacting benzoyl chloride with hydrazine .Physical And Chemical Properties Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” is a solid with white crystals or crystalline powder. It has good solubility in formic acid and relatively low solubility in water .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with functionalities similar to "N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide." For instance, the synthesis and characterization of new substituted benzoxazole derivatives, including those prepared through the reaction of hydrazine with different benzaldehydes, have been reported (Alheety, 2019). This research highlights the versatility of hydrazine-based reactions in generating novel compounds with potential biological activities.

Antimicrobial Activity

Some of the synthesized compounds show promising antimicrobial activity, indicating their potential as specific antibacterial drugs. This is evidenced by studies where derivatives of hydrazino benzoxazole exhibited inhibition effects against gram-positive bacteria (Alheety, 2019).

Application in Drug Development

The reactivities of hydrazino compounds are leveraged in the development of novel drug candidates. For example, derivatives of 5-amino-2-hydrazino-1,3-thiazole have been synthesized, showcasing the role of hydrazino groups in medicinal chemistry (Balya et al., 2008).

Molecular Docking and Antimicrobial Studies

The antimicrobial and antifungal activities of novel dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide have been explored, showing good activity against various pathogens. Docking studies further support their potential mechanism of action by targeting specific enzymes in pathogenic organisms (Moustafa et al., 2018).

Safety and Hazards

There is no clear report of toxicity for “N-(2-Hydrazino-2-oxoethyl)benzamide”, but as a chemical substance, appropriate safety measures still need to be taken when using. It may be irritating to the eyes, skin, and respiratory tract, so avoid contact with it. Wear appropriate protective equipment, such as gloves and glasses, when handling .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It is known that the compound can react with other molecules to form imine bonds, introducing quaternary ammonium groups . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to inflammation and cancer .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and anticancer activities .

Propriétés

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQWCGBEIQYYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

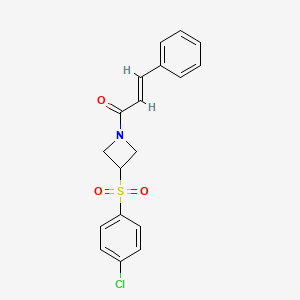

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2885159.png)

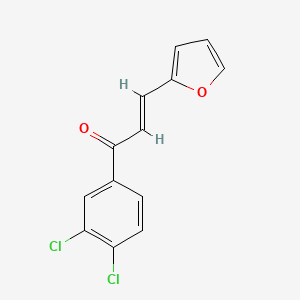

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)

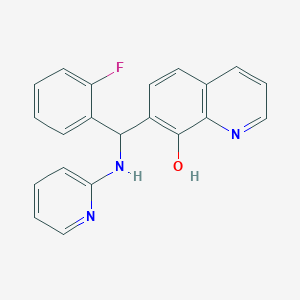

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)

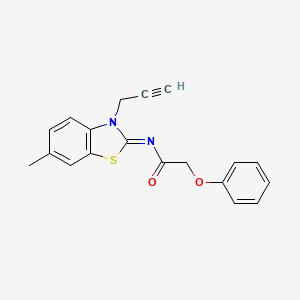

![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)